molecular formula C11H11N3O2S B2721339 (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid CAS No. 401820-32-4

(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid

Katalognummer: B2721339
CAS-Nummer: 401820-32-4
Molekulargewicht: 249.29
InChI-Schlüssel: IYEXPANOSXUHMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid is a heterocyclic compound featuring a fused cyclopenta-thieno-pyrimidine core linked to an acetic acid moiety via an amino group. This structure combines electron-rich aromatic systems with a polar carboxylic acid group, making it a candidate for diverse biological interactions.

Eigenschaften

IUPAC Name

2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-8(16)4-12-10-9-6-2-1-3-7(6)17-11(9)14-5-13-10/h5H,1-4H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEXPANOSXUHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by cyclization with cyclopentanone and subsequent reactions with alkylating agents . Another approach utilizes microwave-assisted synthesis, where cyclopentanone, malononitrile, and elemental sulfur react in ethanol to form intermediate compounds, which are then treated with aromatic amines under microwave irradiation to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Inhibition of Phosphatidylinositol 5-phosphate 4-kinases (PI5P4K)

Recent studies have highlighted the compound's effectiveness as a selective inhibitor of PI5P4Kγ, an important target in cancer and neurodegenerative diseases. The thienylpyrimidine derivatives, including this compound, were identified through virtual screening processes aimed at discovering potent inhibitors that can penetrate the blood-brain barrier. The optimization of these compounds led to significant improvements in their potency and selectivity against various kinases, making them valuable tools for further biological studies and potential therapeutic use .

1.2 Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Research suggests that thieno[2,3-d]pyrimidine derivatives exhibit notable inhibitory effects against several bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. These findings indicate that modifications to the core structure can enhance antibacterial efficacy, making these compounds candidates for further development as antibiotics .

Chemical Synthesis

The synthesis of (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid involves various catalytic reactions using transition metals such as palladium and copper. These methods have been optimized to improve yield and selectivity in the formation of heterocyclic compounds. The versatility of these synthetic routes allows for the generation of a library of derivatives that can be tested for biological activity .

Case Studies

3.1 Case Study on PI5P4K Inhibition

In a study published by ACS Publications, researchers characterized several thienylpyrimidine analogs for their ability to inhibit PI5P4Kγ. Among these compounds, one exhibited a submicromolar inhibition constant (K_D) of 7.1 nM, demonstrating both high ligand efficiency and selectivity over other kinases tested. This study underscores the potential of (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid as a lead compound for drug development targeting PI5P4Kγ-related pathways in cancer therapy .

3.2 Antibacterial Efficacy Evaluation

Another investigation focused on the antibacterial properties of this compound against E. coli and P. aeruginosa. The study found that certain derivatives achieved over 90% inhibition at specific concentrations, indicating strong antibacterial activity. This highlights the potential application of this compound in treating bacterial infections that are resistant to conventional antibiotics .

Data Table: Summary of Key Findings

Application AreaFindingsReferences
PI5P4K InhibitionSubmicromolar K_D = 7.1 nM
Antibacterial Activity>90% inhibition against E. coli
Synthesis MethodologyCatalytic reactions using Pd and Cu

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents on the pyrimidine ring, the nature of the linker (amino vs. thio), and modifications to the acetic acid side chain.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid Not explicitly provided† ~263–277‡ Amino linker, acetic acid Not provided
2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid C₁₂H₁₃N₃O₂S 263.32 Propionic acid side chain 956754-59-9
(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid C₁₃H₁₅N₃O₂S 277.35 Benzo ring, methyl group 878709-00-3
2-[(2-(4-Chlorophenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetic acid Not provided Not provided Thio linker, 4-chlorophenyl Discontinued
Ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate C₁₃H₁₃ClN₂O₂S 296.77 Ethyl ester, chloro substituent 1388893-77-3

†Molecular formula inferred from analogs. ‡Estimated based on .

Key Observations :

  • Side Chain Modifications : Replacing the acetic acid with propionic acid (as in the C₁₂H₁₃N₃O₂S analog) reduces polarity slightly, which may impact solubility and membrane permeability .

Physicochemical Properties

  • Thermal Stability: A related compound, 7-benzyl-3-phenyl-2-thioxo-hexahydro-pyrido-thieno-pyrimidin-4-one, exhibits a high melting point (273–274°C), suggesting strong crystal lattice interactions in the core structure .
  • Solubility : The acetic acid moiety enhances water solubility compared to ester or amide derivatives (e.g., ethyl esters in have predicted densities of 1.382 g/cm³, indicating hydrophobic character) .
  • Acid-Base Behavior: Predicted pKa values for ethyl ester analogs (~0.67) highlight the weakly acidic nature of the thieno-pyrimidine system .

Biologische Aktivität

The compound (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thienopyrimidines, which are known for their diverse pharmacological properties. The molecular formula is C10H10N4OSC_{10}H_{10}N_4OS, with a molecular weight of approximately 226.28 g/mol. Its structure includes a cyclopentane ring fused to a thieno-pyrimidine system, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₀N₄OS
Molecular Weight226.28 g/mol
Melting Point250°C
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that derivatives of thienopyrimidines exhibit significant anticancer activity. A study demonstrated that compounds similar to (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Enzyme Inhibition

The compound has also been investigated for its role as a selective inhibitor of deubiquitinases (DUBs), which are crucial in regulating protein degradation pathways. Inhibiting DUBs can lead to increased levels of tumor suppressor proteins and decreased levels of oncogenic proteins, highlighting its potential in cancer therapy .

Case Studies

  • Anticancer Efficacy : A study involving the use of thienopyrimidine derivatives showed that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study concluded that these compounds could serve as lead candidates for further development in breast cancer treatment .
  • Antimicrobial Screening : In another investigation, (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid was tested against Methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL .

The biological activities of (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid can be attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : By activating caspases and modulating Bcl-2 family proteins.
  • Inhibition of DUBs : Leading to altered protein turnover and enhanced apoptotic signaling.
  • Disruption of Bacterial Functions : Through interference with essential metabolic pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.